molecular formula C17H17ClN2O3 B245098 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B245098
M. Wt: 332.8 g/mol
InChI Key: PETHJMGOBLIXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are mainly expressed in immune cells and have been found to play a role in inflammation and pain. By blocking the activation of CB2 receptors, 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide reduces inflammation and pain. 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been found to have an allosteric modulatory effect on the CB1 receptor, which is mainly expressed in the central nervous system. This effect may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been found to reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and rheumatoid arthritis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments. It is a selective CB2 receptor antagonist, which allows for the study of the specific role of CB2 receptors in various diseases. It has also been found to have a low toxicity profile in animal studies. However, 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its hydrophobic nature may limit its solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the potential use of 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide in the treatment of inflammatory bowel disease (IBD). CB2 receptors have been found to play a role in the pathogenesis of IBD, and CB2 receptor agonists have been shown to have anti-inflammatory effects in animal models of IBD. 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide may have potential as a selective CB2 receptor antagonist in the treatment of IBD. Another area of interest is the potential use of 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide in the treatment of neuropathic pain. 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been found to have anti-nociceptive effects in animal models of neuropathic pain, and may have potential as a therapeutic agent for this condition. Finally, further studies are needed to investigate the potential neuroprotective effects of 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide in various neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with propionyl chloride to form 5-chloro-2-methoxy-N-propionylbenzamide. This compound is then reacted with 4-aminobenzoyl chloride to form the final product, 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide. The purity and yield of the final product can be improved by using appropriate purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive effects in preclinical studies. It has also been shown to have potential in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, 5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been found to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-3-16(21)19-12-5-7-13(8-6-12)20-17(22)14-10-11(18)4-9-15(14)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

PETHJMGOBLIXRF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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